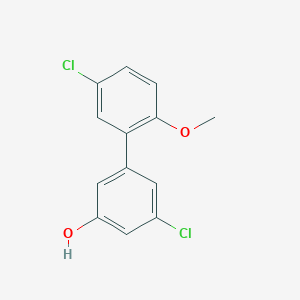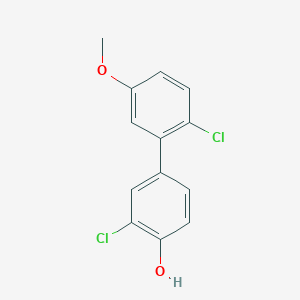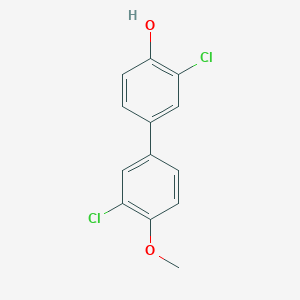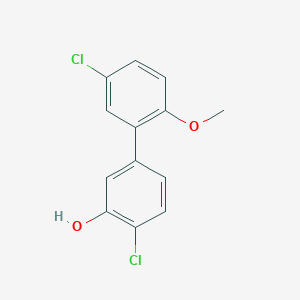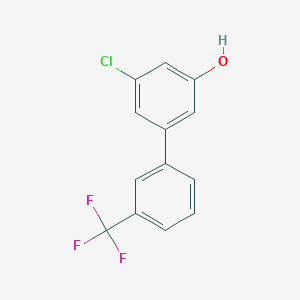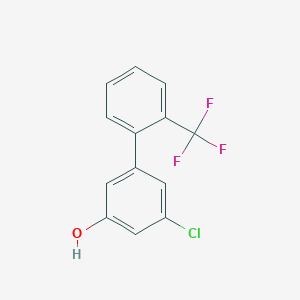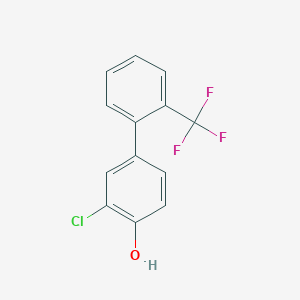
2-Chloro-4-(2-trifluoromethylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(2-trifluoromethylphenyl)phenol, 95% (also known as 2-chloro-4-trifluoromethylphenol) is an organic compound used in a variety of scientific applications, including organic synthesis and catalytic processes. It is a white crystalline solid with a melting point of 73-75 °C, and a boiling point of 200 °C. It is highly soluble in most organic solvents, and is relatively stable under most conditions.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(2-trifluoromethylphenyl)phenol, 95% has a variety of applications in scientific research. It is used in organic synthesis as a reagent in a variety of reactions, including the synthesis of aryl halides, aryl amines, and aryl sulfonamides. It is also used as a catalyst in a variety of catalytic processes, including hydrogenation, hydroboration, and the Heck reaction. In addition, it is used as a starting material for the synthesis of other organic compounds, such as 2-chloro-4-trifluoromethylphenylboronic acid and 2-chloro-4-trifluoromethylphenyl sulfonamide.
Wirkmechanismus
2-Chloro-4-(2-trifluoromethylphenyl)phenol, 95% is an organic compound that undergoes a variety of reactions. The most common reaction is nucleophilic substitution, in which the chlorine atom of the compound is replaced by a nucleophile (such as an alkali metal hydroxide or carbonate). This reaction proceeds via a mechanism known as the SN2 reaction, in which the nucleophile attacks the carbon atom of the compound, displacing the chlorine atom.
Biochemical and Physiological Effects
2-Chloro-4-(2-trifluoromethylphenyl)phenol, 95% is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to cause any adverse effects in humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-4-(2-trifluoromethylphenyl)phenol, 95% has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively stable under most conditions, making it suitable for use in a variety of reactions. It is also highly soluble in most organic solvents, making it easy to work with. However, it is not suitable for use in reactions that require high temperatures or pressures, as it will decompose at these conditions.
Zukünftige Richtungen
The use of 2-Chloro-4-(2-trifluoromethylphenyl)phenol, 95% in scientific research is expected to continue to grow. It can be used as a starting material for the synthesis of a variety of compounds, including aryl halides, aryl amines, and aryl sulfonamides. It can also be used as a catalyst in a variety of catalytic processes, such as hydrogenation, hydroboration, and the Heck reaction. In addition, it can be used in the development of new materials, such as polymers and nanomaterials. Finally, it can be used in the development of new drugs, such as anti-cancer agents and anti-inflammatory agents.
Synthesemethoden
2-Chloro-4-(2-trifluoromethylphenyl)phenol, 95% can be synthesized via a variety of methods. The most common method involves the reaction of 2-chloro-4-trifluoromethylphenol with an alkali metal hydroxide or alkali metal carbonate in a solvent such as ethanol or methanol. The reaction proceeds via a nucleophilic substitution mechanism and yields a white crystalline solid.
Eigenschaften
IUPAC Name |
2-chloro-4-[2-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O/c14-11-7-8(5-6-12(11)18)9-3-1-2-4-10(9)13(15,16)17/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCXFVGAPWIDKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686083 |
Source


|
| Record name | 3-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
CAS RN |
1261599-07-8 |
Source


|
| Record name | 3-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

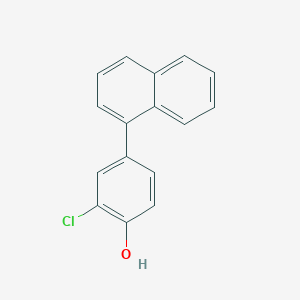


![3-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6381694.png)




